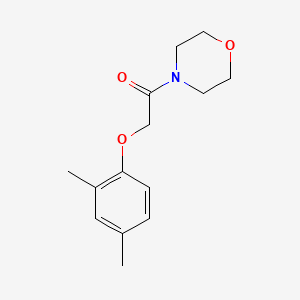

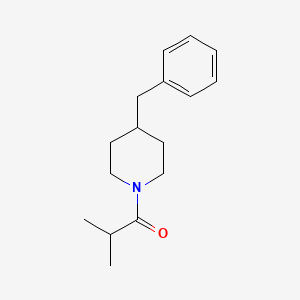

1-(4-benzylpiperidin-1-yl)-2-methylpropan-1-one

Overview

Description

The compound “1-(4-benzylpiperidin-1-yl)-2-methylpropan-1-one” is a complex organic molecule. It is related to the class of compounds known as piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For example, 4-Cyanopyridine can be reacted with toluene to give 4-benzylpyridine . Catalytic hydrogenation of the pyridine ring then completes the synthesis .Molecular Structure Analysis

The molecular structure of piperidine derivatives is complex and varies based on the specific substitutions and modifications made during synthesis . The central part of the molecule is often twisted at the S atom . In the crystals, the molecules are linked via N—H O hydrogen bonds, forming chains .Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary widely depending on the specific substitutions and modifications made during synthesis. For example, the compound “tert-Butyl 4-((4-benzylpiperidin-1-yl)methyl)piperidine-1-carboxylate” is a solid at room temperature .Mechanism of Action

Target of Action

The compound 1-(4-benzylpiperidin-1-yl)-2-methylpropan-1-one, also known as AI3-37157, has been reported to have a significant role in the management of Alzheimer’s disease . The primary targets of this compound are believed to be involved in the neurodegenerative cascade of Alzheimer’s disease .

Mode of Action

The compound interacts with its targets by preventing β-sheet aggregation and fibril formation . It is suggested that these inhibitors may interfere with the rate of peptide nucleation, leading to short fibrillar aggregates . Furthermore, these compounds have been shown to inhibit Acetylcholinesterase (AChE)-mediated Amyloid-beta (Aβ) fibrillogenesis via their interaction with the AChE peripheral anionic site .

Biochemical Pathways

The compound affects the biochemical pathways associated with Alzheimer’s disease. It has been shown to potentially bind to Aβ by inhibiting the toxic conformation of Aβ 1–42 and stabilizing the α-helical content . This interaction can lead to a decrease in the formation of harmful Aβ plaques, which are a characteristic feature of Alzheimer’s disease.

Result of Action

The compound exerts a neuroprotective action on SH-SY5Y cells towards Aβ and H2O2-mediated cell death and oxidative injury by inhibiting Reactive Oxygen Species (ROS) generation . Moreover, administration of these compounds significantly reversed scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological changes in a manner comparable to the standard drug donepezil .

Advantages and Limitations for Lab Experiments

The use of 1-(4-benzylpiperidin-1-yl)-2-methylpropan-1-one in lab experiments has both advantages and limitations. One advantage is that this compound is a chiral molecule, which means that it can exist in two different forms, known as enantiomers, which have different properties and effects. This makes it useful for studying the effects of chiral molecules on the human body. Another advantage is that this compound is relatively easy to synthesize and is readily available.

A limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to predict the effects of this compound on the human body, and it makes it difficult to control the effects of this compound in lab experiments. In addition, this compound has been found to have a variety of biochemical and physiological effects, which can make it difficult to determine the specific effects of this compound in lab experiments.

Future Directions

There are a number of potential future directions for research on 1-(4-benzylpiperidin-1-yl)-2-methylpropan-1-one. One potential direction is to further study the mechanism of action of this compound and to better understand how it affects the human body. Another potential direction is to study the effects of this compound on various diseases and conditions, such as cancer, Alzheimer’s disease, and depression. In addition, further research could be done to develop new methods for synthesizing this compound and to improve the efficiency of existing methods. Finally, further research could be done to develop new applications for this compound in scientific research.

Synthesis Methods

1-(4-benzylpiperidin-1-yl)-2-methylpropan-1-one can be synthesized using a variety of methods. The most common method is the reaction of 4-benzylpiperidine and 2-methylpropanoic acid. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and produces this compound as a white solid. Other methods for synthesizing this compound include the reaction of 4-benzylpiperidine with 2-methylpropanoic anhydride, the reaction of 4-benzylpiperidine with 2-methylpropanoic ester, and the reaction of 4-benzylpiperidine with 2-methylpropanoic chloride.

Scientific Research Applications

1-(4-benzylpiperidin-1-yl)-2-methylpropan-1-one has been studied for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. This compound has been used in studies of the effects of chiral molecules on the human body, as well as in studies of the mechanism of action of various drugs. It has also been used in studies of the effects of various environmental pollutants on the human body.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

It is known that this compound can serve as a versatile heterocyclic building block in the synthesis of pharmaceutical compounds

Cellular Effects

Some studies suggest that similar benzylpiperidine derivatives may have disease-modifying potential in the management of Alzheimer’s disease . These compounds may exert neuroprotective action on cells towards Aβ and H2O2-mediated cell death and oxidative injury by inhibiting ROS generation .

Molecular Mechanism

It is suggested that similar compounds could potentially bind to Aβ by inhibiting the toxic conformation of Aβ 1–42 and stabilizing the α-helical content .

Dosage Effects in Animal Models

It has been reported that similar compounds significantly reversed scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological changes in a manner comparable to the standard drug donepezil .

properties

IUPAC Name |

1-(4-benzylpiperidin-1-yl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-13(2)16(18)17-10-8-15(9-11-17)12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACPZZBFCLJGKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70227984 | |

| Record name | AI3-37157 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202174 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

77251-48-0 | |

| Record name | AI3-37157 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077251480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AI3-37157 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(2-ethoxyethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]methyl}furan-2-carboxylic acid](/img/no-structure.png)